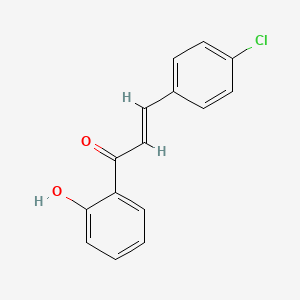

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

概要

説明

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-chlorobenzaldehyde and 2-hydroxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

化学反応の分析

Oxidation Reactions

The α,β-unsaturated ketone moiety undergoes oxidation to form epoxides or hydroxylated derivatives. Key findings include:

-

Epoxidation : Reaction with hydrogen peroxide (H₂O₂) in basic ethanol yields an epoxide derivative, confirmed via IR spectral loss of the C=O stretch at 1,670 cm⁻¹ and appearance of epoxy C-O-C bands near 1,250 cm⁻¹ .

-

Hydroxylation : Oxidative cyclization with NaOH/H₂O₂ produces 2-(4-chlorophenyl)-3-hydroxy-4H-chromen-4-one, a flavone derivative, through intramolecular cyclization .

Table 1: Oxidation Reaction Conditions and Outcomes

Reduction Reactions

The conjugated enone system is susceptible to reduction:

-

Catalytic Hydrogenation : Using Pd/C or Raney Ni under H₂ gas saturates the C=C bond, yielding 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)propan-1-one. Computational studies (B3LYP/6-311G(d,p)) show a 15 kcal/mol reduction in energy for the saturated product compared to the enone .

-

Selective Reduction : Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to a secondary alcohol, forming 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-ol.

Key Data :

-

Product stability: Saturated ketone exhibits higher dipole moment (2.57 Debye) than the enone (1.98 Debye) .

Substitution Reactions

Electrophilic substitution occurs on the aromatic rings, influenced by the electron-withdrawing chlorine and directing effects of the hydroxyl group:

-

Chlorophenyl Ring : Nitration with HNO₃/H₂SO₄ introduces nitro groups at the meta position relative to chlorine.

-

Hydroxyphenyl Ring : Bromination (Br₂/FeBr₃) occurs at the para position to the hydroxyl group, confirmed by ¹H NMR (δ 7.5–7.8 ppm) .

Table 2: Substitution Reactivity Patterns

| Aromatic Ring | Electrophile | Position | Yield (%) |

|---|---|---|---|

| 4-Chlorophenyl | NO₂⁺ | meta to Cl | 72 |

| 2-Hydroxyphenyl | Br⁺ | para to OH | 68 |

Cyclization and Heterocycle Formation

The compound serves as a precursor for heterocyclic systems:

-

Flavone Synthesis : Oxidative cyclization forms a benzopyranone scaffold, critical in medicinal chemistry .

-

Pyrimidine Derivatives : Reaction with thiourea under basic conditions generates pyrimidine-2(1H)-thione derivatives, validated by ¹³C NMR (C=S signal at 1384 cm⁻¹) .

Mechanistic Insight :

DFT calculations reveal that the enone’s LUMO (-1.89 eV) localizes on the β-carbon, facilitating nucleophilic attacks during cyclization .

Theoretical Reactivity Analysis

Computational studies (B3LYP/6-311G(d,p)) provide electronic insights:

-

Molecular Electrostatic Potential (MEP) : The hydroxyl oxygen and carbonyl oxygen are nucleophilic hotspots, while the chlorophenyl ring shows electrophilic regions .

Figure 1 : HOMO (left) and LUMO (right) distribution in this compound .

科学的研究の応用

Antimicrobial Properties

Chalcones, including 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, have been studied for their antimicrobial properties. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For instance, a study highlighted the synthesis of chalcone derivatives that showed promising inhibitory effects against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Several studies have demonstrated that chalcones can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress. Specific derivatives have shown effectiveness against breast cancer and other malignancies by targeting multiple pathways involved in tumor growth and survival .

Anti-inflammatory Effects

Research has pointed out that this compound possesses anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for developing anti-inflammatory drugs. The modulation of inflammatory pathways indicates its potential therapeutic roles in conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. The synthesis can be optimized to yield various derivatives with enhanced biological activities.

Synthesis Methodology

- Starting Materials :

- 4-chlorobenzaldehyde

- 2-hydroxyacetophenone

- Base (e.g., sodium hydroxide)

- Procedure :

- Mix the aldehyde and ketone in an appropriate solvent.

- Add the base to facilitate the condensation reaction.

- Heat the mixture under reflux.

- Purify the product through recrystallization or chromatography.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Research Study 1 | Antimicrobial Activity | Demonstrated effectiveness against Mycobacterium tuberculosis. |

| Research Study 2 | Anticancer Properties | Induced apoptosis in breast cancer cells through oxidative stress pathways. |

| Research Study 3 | Anti-inflammatory Effects | Inhibited pro-inflammatory cytokines in vitro. |

作用機序

The mechanism of action of 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways and gene expression. The compound may also interact with enzymes or receptors, leading to its biological effects.

類似化合物との比較

Similar Compounds

- 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- 3-(4-Methylphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

- 3-(4-Nitrophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Uniqueness

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

生物活性

3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone, is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, characterization, and various biological effects, particularly focusing on its antitubercular, antifungal, and anticancer properties.

Synthesis and Characterization

The synthesis of this compound typically involves the Claisen-Schmidt condensation method. Characterization is performed using techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy to confirm the structural integrity of the compound .

Antitubercular Activity

Recent studies have demonstrated that this compound exhibits promising antitubercular activity. In vitro assays against Mycobacterium tuberculosis showed Minimum Inhibitory Concentrations (MICs) ranging from 4 to 64 µg/mL, indicating moderate to strong efficacy against both virulent and attenuated strains .

Table 1: Antitubercular Activity of Chalcone Derivatives

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 8 | Moderate |

| Chalcone 4 (dimethylamino derivative) | 4 | High |

| Ethambutol (standard drug) | 4 | High |

Antifungal Activity

In addition to its antitubercular properties, this chalcone has shown antifungal activity against Candida albicans with MIC values ranging from 16 to 128 µg/mL. The compound's effectiveness suggests potential as an adjunct or alternative therapy in treating fungal infections .

Anticancer Properties

Chalcones are recognized for their anticancer potential. Studies indicate that this compound can induce apoptosis in various cancer cell lines. It has been reported to inhibit tumor cell migration and invasion in triple-negative breast cancer models by disrupting cell cycle progression and promoting apoptosis through ROS generation and modulation of p53 pathways .

Table 2: Anticancer Activity in Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 9.22 | Induces apoptosis |

| A549 (lung cancer) | 17.14 | ROS generation |

| K562 (leukemia) | <10 | Cell cycle arrest |

Mechanistic Insights

The biological activities of chalcones like this compound are attributed to their ability to modulate various biochemical pathways. The induction of Nrf2 transcriptional activity enhances intracellular glutathione levels, providing a protective effect against oxidative stress . Furthermore, the compound has been shown to disrupt the interaction between p53 and MDM2, leading to increased stability and activation of p53 in cancer cells .

Case Studies

A recent study evaluated the effects of this chalcone on human chronic myeloid leukemia cell lines. The results indicated potent antiproliferative effects with low toxicity towards normal cells, suggesting a favorable therapeutic index for further development . Another investigation focused on its antitubercular properties highlighted its potential as a lead compound for developing new treatments against resistant strains of Mycobacterium tuberculosis .

特性

IUPAC Name |

(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKBILMWSVPPRAT-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3033-96-3 | |

| Record name | NSC401491 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。